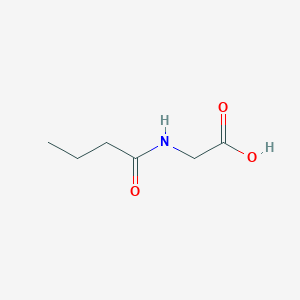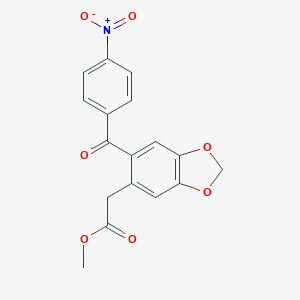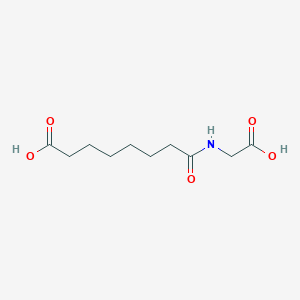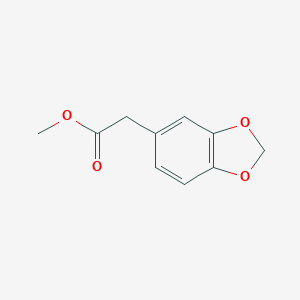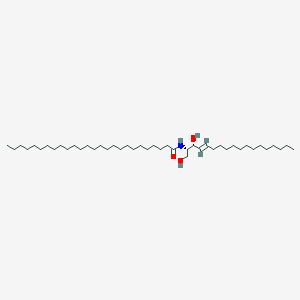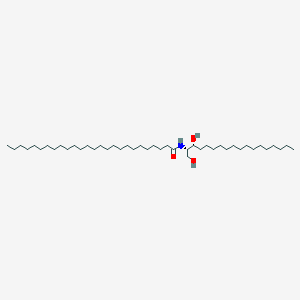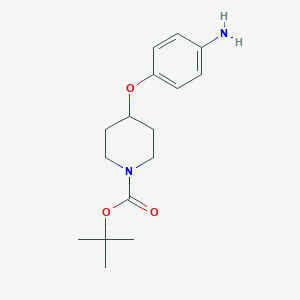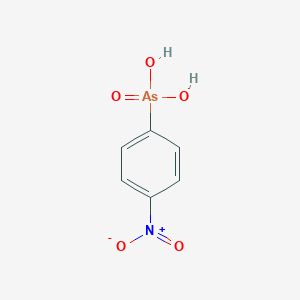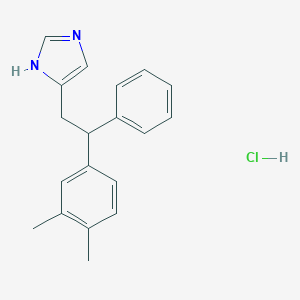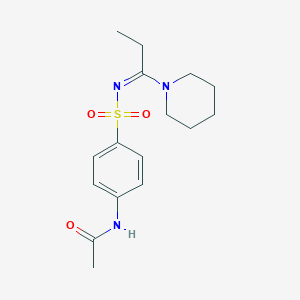
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide, commonly known as PSB-0739, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds and has been shown to possess a wide range of biological activities.
科学的研究の応用
PSB-0739 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders.
作用機序
The exact mechanism of action of PSB-0739 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. PSB-0739 has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival.
生化学的および生理学的効果
PSB-0739 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules on the surface of endothelial cells. PSB-0739 has also been shown to induce apoptosis in cancer cells and to inhibit the replication of HIV and other viruses.
実験室実験の利点と制限
PSB-0739 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has been shown to be effective in various assays. However, PSB-0739 also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of PSB-0739. One area of research is the development of more potent and selective analogs of PSB-0739. Another area of research is the investigation of the potential therapeutic applications of PSB-0739 in various diseases, including cancer, HIV, and autoimmune disorders. Finally, the development of novel drug delivery systems for PSB-0739 could improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, PSB-0739 is a small molecule compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been shown to be effective in various assays. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PSB-0739 have been discussed in this paper. Further research on PSB-0739 could lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of PSB-0739 involves a series of chemical reactions that start with the reaction of 4-aminobenzenesulfonamide with 3-bromopropionaldehyde. The resulting product is then treated with piperidine to form the imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to form PSB-0739. The overall yield of the synthesis process is approximately 30%.
特性
CAS番号 |
126826-71-9 |
|---|---|
製品名 |
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide |
分子式 |
C16H23N3O3S |
分子量 |
337.4 g/mol |
IUPAC名 |
N-[4-[(Z)-1-piperidin-1-ylpropylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H23N3O3S/c1-3-16(19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |
InChIキー |
STQWMMOPBZPTEJ-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/N2CCCCC2 |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2 |
正規SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2 |
同義語 |
N-[4-[1-(1-piperidyl)propylideneamino]sulfonylphenyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



